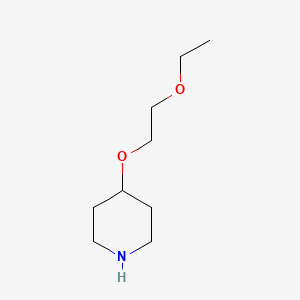

4-(2-Ethoxyethoxy)piperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-ethoxyethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFBJXCTHYOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554424 | |

| Record name | 4-(2-Ethoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-93-7 | |

| Record name | 4-(2-Ethoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Ethoxyethoxy Piperidine and Analogous Compounds

Total Synthesis Strategies for the 4-(2-Ethoxyethoxy)piperidine Core

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like substituted piperidines can be approached through two primary strategies: convergent and divergent synthesis. nih.gov

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of related compounds. chemrxiv.org For instance, a pre-formed piperidine (B6355638) ring could be functionalized at the 4-position with various side chains, including the 2-ethoxyethoxy group. This strategy is particularly useful for exploring structure-activity relationships in drug discovery by allowing for the rapid generation of analogs. chemrxiv.org

| Synthesis Strategy | Description | Key Advantage |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. nih.gov | High overall efficiency and yield. nih.gov |

| Divergent | A common intermediate is modified to produce a variety of related compounds. chemrxiv.org | Rapid generation of a library of analogs for structure-activity relationship studies. chemrxiv.org |

Key Ring-Forming Reactions in Piperidine Synthesis

The formation of the piperidine ring is a critical step in the synthesis of this compound. A variety of powerful ring-forming reactions have been developed for this purpose. Some of the most prominent methods include:

Hydrogenation/Reduction of Pyridines: This is a classical and widely used method for obtaining piperidines. nih.gov The reduction of pyridine (B92270) derivatives can be achieved using various catalytic systems, often under high pressure and temperature. nih.gov Recent advancements have focused on developing more sustainable and stereoselective methods. nih.gov

Intramolecular Cyclization: This broad category encompasses a range of reactions where a linear precursor undergoes ring closure to form the piperidine ring. nih.gov Examples include the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations. nih.gov These methods often offer excellent control over the stereochemistry of the final product.

[n+m] Cycloadditions: These reactions involve the combination of two or more components to form the heterocyclic ring in a single step. For example, a [5+1] cycloaddition approach has been developed for the diastereoselective synthesis of piperidines. nih.gov

Dieckmann Cyclization: This intramolecular condensation of a dicarboxylic acid ester can be used to form piperidinones, which can then be further functionalized. core.ac.uk This method allows for the regioselective synthesis of variously substituted piperidine-2,4-diones. core.ac.uk

Zincke Ring-Opening/Ring-Closing: This strategy provides access to N-(hetero)arylpiperidines through the formation and subsequent reaction of Zincke imine intermediates. chemrxiv.org

Regioselectivity and Stereoselectivity in the Construction of the 4-Substituted Piperidine Scaffold

Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of biologically active molecules. For 4-substituted piperidines, this means ensuring that the desired substituent is introduced exclusively at the C4 position and with the correct spatial orientation.

Regioselectivity , or the control of where a reaction occurs on a molecule, is often addressed by using starting materials with pre-installed functional groups that direct the desired transformation. For example, the use of 4-piperidone (B1582916) as a starting material allows for the selective functionalization at the 4-position. researchgate.net The regioselective introduction of electrophiles into piperidine derivatives at the 4-position has been a subject of significant research. researchgate.net

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is a more complex challenge. Many modern synthetic methods employ chiral auxiliaries or catalysts to induce the formation of a single enantiomer or diastereomer. znaturforsch.comnih.gov For instance, stereoselective reductions of 4-piperidones can lead to the formation of specific cis or trans isomers of 4-hydroxypiperidines. researchgate.net The development of enantioselective methods for the synthesis of 3- and 3,4-substituted piperidines remains a challenging area of research. nih.gov The ring transformation of 2-(2-mesyloxyethyl)azetidines has been shown to be a stereoselective route to cis-3,4-disubstituted piperidines. acs.org

Preparation of the 2-Ethoxyethoxy Side Chain and its Attachment at the Piperidine 4-Position

Once the piperidine core is established, the next critical phase is the introduction of the 2-ethoxyethoxy side chain. This typically involves the synthesis of a suitable precursor for the side chain and its subsequent attachment to the 4-position of the piperidine ring.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The formation of the ether linkage between the piperidine ring and the 2-ethoxyethoxy moiety is a key transformation. The Williamson ether synthesis is a classic and versatile method for this purpose. gold-chemistry.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this would typically involve the reaction of a 4-hydroxypiperidine (B117109) derivative (as the alkoxide precursor) with a 2-ethoxyethyl halide. researchgate.net

The reaction is generally performed in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group of the piperidine. gold-chemistry.org The choice of solvent is also crucial, with polar aprotic solvents like DMF or THF often being employed. masterorganicchemistry.comresearchgate.net

| Reagents | Conditions | Product |

| 4-Hydroxypiperidine derivative, 2-Ethoxyethyl halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | This compound derivative |

Strategic Precursor Synthesis for Ethoxyethoxy Moieties

The 2-ethoxyethoxy side chain itself must be synthesized from readily available starting materials. 2-Ethoxyethanol (B86334) is a common precursor, which can be prepared by the reaction of ethylene (B1197577) oxide with ethanol. inchem.orgatamankimya.com To make it reactive for the Williamson ether synthesis, the hydroxyl group of 2-ethoxyethanol needs to be converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

For example, 2-ethoxyethyl 4-methylbenzenesulfonate (B104242) (a tosylate) can be synthesized by reacting 2-ethoxyethanol with p-toluenesulfonyl chloride in the presence of a base. This tosylate is then a suitable electrophile for the Williamson ether synthesis with a 4-hydroxypiperidine derivative.

The synthesis of bilastine, an antihistamine drug, involves related impurities such as (2-ethoxyethoxy)ethyl bilastine, highlighting the relevance of these synthetic transformations in pharmaceutical chemistry. chemicalpapers.com

Comparison of Synthetic Efficiencies and Scalability for this compound Synthesis.

The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, can be approached through several synthetic methodologies. The efficiency and scalability of these routes are critical considerations for its practical production, particularly on an industrial scale. The two most prominent methods for the preparation of this compound and its analogs are the Williamson ether synthesis and reductive amination. A comparative analysis of these methodologies reveals distinct advantages and challenges in terms of yield, reaction conditions, and amenability to large-scale manufacturing.

The Williamson ether synthesis is a classic and widely utilized method for the formation of ethers. numberanalytics.commasterorganicchemistry.comlscollege.ac.in In the context of this compound, this synthesis would typically involve the reaction of a salt of 4-hydroxypiperidine with an appropriate 2-ethoxyethoxy halide or sulfonate. The reaction proceeds via an S_N2 mechanism, where the alkoxide of 4-hydroxypiperidine acts as a nucleophile. numberanalytics.commasterorganicchemistry.com For laboratory-scale synthesis, this method is often straightforward, with typical yields ranging from 50% to 95%. lscollege.ac.in The scalability of the Williamson ether synthesis can, however, present challenges. The use of strong bases like sodium hydride to form the alkoxide, while common in laboratory settings, can be problematic on a larger scale due to safety and handling concerns. numberanalytics.com Industrial syntheses may opt for alternative bases such as potassium hydroxide (B78521) or phase transfer catalysis to mitigate these issues and improve reaction efficiency. byjus.com The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being preferred to enhance the reaction rate. numberanalytics.com A significant consideration for scalability is the potential for side reactions, such as elimination, particularly with sterically hindered substrates. masterorganicchemistry.com

A direct comparison of these two synthetic routes for this compound highlights a trade-off between the simplicity of the starting materials and the complexity of the reaction conditions. The Williamson ether synthesis utilizes readily available 4-hydroxypiperidine, but the scalability can be hampered by the need for strong bases and the potential for side reactions. In contrast, reductive amination offers a more convergent and often higher-yielding approach that is generally more amenable to large-scale production, though it may require a more specialized starting material in the form of 2-ethoxyethoxyamine.

To provide a clearer comparison, the following interactive data table summarizes the key aspects of these two synthetic methodologies for analogous compounds, offering insights into their respective efficiencies and scalability for the synthesis of this compound.

| Synthetic Method | Starting Materials | Key Reagents & Conditions | Typical Yield | Scalability Considerations |

| Williamson Ether Synthesis | 4-Hydroxypiperidine, 2-Ethoxyethoxy Halide/Sulfonate | Strong base (e.g., NaH, KOH), Polar aprotic solvent (e.g., DMF, DMSO), 50-100 °C | 50-95% lscollege.ac.in | Use of hazardous strong bases can be a concern. Phase transfer catalysis can improve scalability. Potential for elimination side reactions. |

| Reductive Amination | 4-Piperidone, 2-Ethoxyethoxyamine | Reducing agent (e.g., NaBH₄, H₂/Raney-Ni), Alcohol solvent, One-pot reaction | High | Generally good scalability. sci-hub.se Catalyst handling and thermal control are key process parameters. Often requires less purification. |

Chemical Transformations and Derivatization Pathways of 4 2 Ethoxyethoxy Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key site for synthetic modification, readily undergoing reactions to form a variety of derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated or acylated to introduce a wide array of substituents.

N-Alkylation involves the reaction of 4-(2-ethoxyethoxy)piperidine with an alkyl halide, such as an alkyl bromide or iodide. researchgate.net This reaction typically proceeds via an S(_N)2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. sciencemadness.org The reaction is often carried out in the presence of a base, like potassium carbonate (K(_2)CO(_3)) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.netechemi.com The choice of solvent can influence the reaction mechanism; for instance, polar aprotic solvents like dichloromethane (B109758) (DCM) can be effective. echemi.com In some cases, reductive amination with an aldehyde can also be employed to achieve N-alkylation. echemi.com

N-Acylation introduces an acyl group to the piperidine nitrogen. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. google.com For example, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. The reaction conditions can be controlled to favor N-acylation over other potential reactions. google.com Phenyl esters can also serve as acylating agents, with their reactivity being tunable based on the substituents on the phenyl ring. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl bromide or iodide, K₂CO₃ or DIPEA, DCM or ACN | N-Alkyl-4-(2-ethoxyethoxy)piperidine |

| N-Acylation | Acid chloride or anhydride, Base (e.g., pyridine) | N-Acyl-4-(2-ethoxyethoxy)piperidine |

| Reductive Amination | Aldehyde, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-(2-ethoxyethoxy)piperidine |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can also participate in cyclization reactions to form fused or spiro N-heterocyclic derivatives. These reactions often involve bifunctional reagents that react with both the nitrogen and another position on the piperidine ring or a substituent. The formation of such derivatives can be achieved through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions. aablocks.com For instance, transition-metal-catalyzed reactions can facilitate the construction of complex heterocyclic systems. aablocks.com The synthesis of piperidine-substituted sulfonamides has been reported as a route to compounds with potential biological activity. ajchem-a.com

Modifications and Transformations of the 2-Ethoxyethoxy Side Chain

The 2-ethoxyethoxy side chain offers additional sites for chemical modification, primarily at the ether linkages.

Cleavage and Exchange Reactions of the Ether Linkage

Ether linkages are generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The cleavage of the C–O bond can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org For a primary ether like the ethoxy group, the reaction with a strong nucleophilic acid like HI would likely proceed via an S(_N)2 mechanism, resulting in the formation of an alcohol and an alkyl iodide. masterorganicchemistry.com Cleavage of the ether bond closer to the piperidine ring would yield a piperidin-4-ol derivative and a halo-substituted ethoxyethane. The specific products formed depend on which C-O bond is broken. libretexts.org

Oxidation and Reduction of Terminal Alkoxy Groups

While the terminal ethoxy group is generally resistant to oxidation and reduction under standard conditions, transformations can be achieved using specific reagents. Oxidation of the terminal methyl group to a carboxylic acid would require harsh conditions. More commonly, the focus is on transformations of substituents on the piperidine ring itself rather than the terminal alkoxy group of this specific compound.

Introduction of Substituents on the Piperidine Ring System

Introducing substituents directly onto the carbon atoms of the piperidine ring of this compound is a more complex transformation. Such modifications typically require a multi-step synthesis starting from a different precursor, such as a substituted pyridine (B92270) that can be hydrogenated to the corresponding piperidine. mdpi.com Alternatively, functionalization of a pre-existing piperidine ring can be achieved through reactions that proceed via radical intermediates or by leveraging the reactivity of protected piperidone derivatives. sciencemadness.orgmdpi.com For instance, the synthesis of piperidine derivatives with heterocyclic rings at the 4-position has been explored. nih.gov The introduction of substituents can significantly influence the chemical and biological properties of the resulting molecules. ajchem-a.comnih.gov

Elaboration of the this compound Scaffold into Polycyclic and Spiro Systems

The construction of spirocyclic systems featuring a piperidine ring involves the formation of a new ring that shares a single carbon atom (the spiro atom) with the piperidine scaffold. For this compound, the C4 carbon is the logical spiro-center.

One common strategy for the synthesis of 4-spiropiperidines is the formation of the spiro-ring on a pre-existing piperidine derivative. rsc.orgwhiterose.ac.uk This can be achieved through various cyclization reactions. For instance, the nitrogen of the piperidine can be functionalized with a side chain containing a reactive group that can undergo an intramolecular reaction with a precursor at the C4 position.

A hypothetical pathway could involve the initial oxidation of the ether side chain of this compound to introduce a carbonyl group or another reactive handle. However, a more direct approach would be to utilize a precursor like N-Boc-4-piperidone. The ethoxyethoxy group can be introduced via a Williamson ether synthesis on a suitable 4-hydroxy-N-Boc-piperidine derivative, which is then elaborated into a spirocycle.

Alternatively, a well-established method involves the reaction of a piperidone with a suitable bis-nucleophile. For example, the condensation of a 4-piperidone (B1582916) derivative with a binucleophile such as a diamine or a diol can lead to the formation of a spiro-heterocycle. While direct use of this compound is not for this route, its precursor, 4-piperidone, is a key starting material for a variety of spiro-heterocycles. researchgate.net

Another approach involves the construction of the piperidine ring onto a pre-existing spirocyclic core. rsc.orgwhiterose.ac.uk This is a common strategy in natural product synthesis.

The following table outlines hypothetical spiro systems that could be synthesized from precursors of this compound, based on established synthetic methodologies for spiropiperidines.

| Starting Material Precursor | Reagents and Conditions | Spirocyclic Product |

| N-Boc-4-piperidone | 1. Ethylenediamine, reflux2. Deprotection | Spiro[piperidine-4,2'-imidazolidine] |

| N-Boc-4-piperidone | 1. Ethane-1,2-diol, p-TsOH2. Deprotection | 1,4-Dioxa-8-azaspiro[4.5]decane |

| N-Boc-4-piperidone | 1. Thiourea, NaOEt2. Deprotection | Spiro[piperidine-4,5'-thiohydantoin] |

This table represents hypothetical transformations based on general synthetic methods for spiropiperidines, as direct literature examples for this compound were not found.

The synthesis of polycyclic systems from a piperidine core typically involves intramolecular cyclization reactions that form additional rings fused to the piperidine scaffold. Common strategies include intramolecular Heck reactions, ring-closing metathesis, and intramolecular Friedel-Crafts reactions.

For a molecule like this compound, creating a polycyclic system would necessitate the introduction of appropriate reactive groups on both the piperidine nitrogen and a suitable position on the piperidine ring or the ethoxyethoxy side chain. For example, the nitrogen could be acylated with a halo-aromatic group, and a subsequent intramolecular cyclization could be triggered.

Given the lack of specific examples in the scientific literature for the elaboration of this compound into polycyclic and spiro systems, the presented pathways are based on well-established synthetic organic chemistry principles applied to the piperidine scaffold. Further research would be required to optimize reaction conditions and ascertain the feasibility of these hypothetical transformations.

Theoretical and Computational Investigations of 4 2 Ethoxyethoxy Piperidine

Electronic Structure Analysis and Molecular Orbital Theory (DFT calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For 4-(2-Ethoxyethoxy)piperidine, DFT calculations can elucidate molecular geometry, electronic stability, and reactivity. researchgate.net Key aspects of this analysis involve the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO is the region most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons. The LUMO, an antibonding orbital, would be distributed across the molecular framework. youtube.com DFT calculations allow for the precise determination of these orbital energies and the visualization of their spatial distribution.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability |

Note: The values in this table are representative examples derived from DFT calculations for analogous piperidine structures.

Conformational Landscape and Dynamics Studies

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For this compound, two primary chair conformers are possible, differing in the orientation of the substituent at the C4 position and the hydrogen atom on the nitrogen. The bulky 4-(2-ethoxyethoxy) group is strongly favored to be in the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. nih.gov Similarly, the N-H bond also shows a preference for the equatorial position in non-polar environments. wikipedia.orgrsc.org

Molecular Dynamics (MD) simulations can be employed to study the conformational dynamics of this compound over time. researchgate.net These simulations model the atomic movements, providing insights into the stability of different conformations and the energy barriers associated with conformational changes, such as ring inversion. researchgate.net For this molecule, the chair conformation with the equatorial substituent is expected to be the global energy minimum and thus the most populated state.

Table 2: Conformational Analysis of this compound

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair 1 | Equatorial | 0 | >99 |

| Chair 2 | Axial | ~5-7 | <1 |

Note: The energy values are estimates based on conformational studies of substituted piperidines.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. rsc.org Time-Dependent DFT (TD-DFT) and other methods can be used to calculate the UV-Vis, IR, and NMR spectra of this compound. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. bookpi.org These calculations provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. mdpi.com

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. bookpi.org Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-O stretch, C-H bend). This information helps in assigning the absorption bands observed in an experimental IR spectrum.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, corresponding to the absorption of UV or visible light. mdpi.com This allows for the prediction of the λ_max values, which relate to the electronic structure and conjugation within the molecule.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (Piperidine C4) | ~70 ppm | ~69 ppm |

| ¹H NMR (Piperidine C4-H) | ~3.5 ppm | ~3.4 ppm |

| IR Stretch (N-H) | ~3350 cm⁻¹ | ~3345 cm⁻¹ |

Note: This table illustrates the typical agreement between predicted and experimental data for similar molecules.

Theoretical Reaction Mechanism Studies for this compound Derivatives

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For derivatives of this compound, theoretical studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. whiterose.ac.uk A common reaction for a secondary amine like piperidine is N-acylation.

Using DFT, one can model the reaction pathway for the acylation of the piperidine nitrogen. elsevierpure.com This involves calculating the energies of all species along the reaction coordinate. The highest point on this path corresponds to the transition state, and its energy relative to the reactants gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. These studies can also reveal the stereochemical outcome of reactions and help in understanding the role of catalysts.

Table 4: Calculated Activation Energies for a Hypothetical N-Acylation Reaction

| Reaction Step | Description | Calculated Ea (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack of Nitrogen on the carbonyl carbon | 12.5 |

Note: The values are representative for a typical N-acylation reaction of a secondary amine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Piperidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.gov For piperidine-containing compounds, which are prevalent in pharmaceuticals, QSAR models can predict the activity of new analogues and guide the design of more potent molecules. nih.govresearchgate.netnih.gov

A QSAR study on a series of piperidine analogues with a specific biological target would involve several steps:

Data Set Collection: A series of piperidine compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness. nih.gov

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized piperidine derivatives, including new variations of the this compound scaffold.

Table 5: Example of a QSAR Model for Piperidine Analogues

| Model Equation | pIC₅₀ = 0.85(LogP) - 0.12(Molecular_Weight) + 2.5(Dipole) + 1.5 |

|---|---|

| Statistical Parameters | |

| R² (Correlation Coefficient) | 0.88 |

| Q² (Cross-validation R²) | 0.75 |

Note: This table presents a hypothetical QSAR equation and its validation metrics to illustrate the methodology.

Reactivity Profiles and Reaction Mechanisms of 4 2 Ethoxyethoxy Piperidine

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen and Oxygen Centers

The reactivity of 4-(2-ethoxyethoxy)piperidine is dominated by the lone pair of electrons on the nitrogen atom of the piperidine ring. This nitrogen is a strong nucleophilic and basic center. In contrast, the oxygen atoms of the ethoxyethoxy side chain are significantly less nucleophilic.

The piperidine nitrogen readily participates in reactions with a wide array of electrophiles. A common example is N-alkylation, where the nitrogen atom attacks an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. researchgate.net The reaction proceeds via a standard SN2 mechanism. The use of a base such as potassium carbonate can be employed to neutralize the hydrohalic acid formed, driving the reaction towards the N-alkylated product. researchgate.net

In comparison to the nitrogen atom, the oxygen atoms in the 2-ethoxyethoxy side chain are considerably weaker nucleophiles. Generally, the nucleophilicity of amines is greater than that of corresponding alcohols or ethers. msu.edu This is due to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation. pearson.com While ethers can be alkylated under specific and forceful conditions, such as with trimethyloxonium (B1219515) tetrafluoroborate, the secondary amine of the piperidine ring in this compound would be far more reactive. Therefore, in a competitive reaction, electrophilic attack will overwhelmingly occur at the nitrogen center.

The table below summarizes the comparative nucleophilicity and expected reaction products with a generic electrophile (E+).

| Nucleophilic Center | Relative Nucleophilicity | Expected Major Product with E+ |

| Piperidine Nitrogen | High | N-substituted piperidinium (B107235) salt |

| Ether Oxygens | Low | No significant reaction under standard conditions |

Electrophilic Activation and Substitution Patterns

While the piperidine ring is electron-rich, direct electrophilic substitution on the carbon atoms of the ring is not a common reaction pathway without prior activation. The reactivity of the ring is primarily centered on the nitrogen atom. However, functionalization of the piperidine ring at positions alpha to the nitrogen can be achieved through the formation of an iminium ion intermediate. acs.org This can be accomplished by oxidation of the tertiary amine (if N-substituted) or by reaction with specific reagents that promote hydride abstraction.

For this compound, which is a secondary amine, electrophilic substitution on the ring would typically require N-protection followed by a directed functionalization strategy. For instance, the formation of an enamine from a protected piperidone derivative allows for subsequent alkylation or acylation at the α-position. Alternatively, metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of piperidines. bohrium.com

Direct electrophilic attack on the 4-position of the piperidine ring is unlikely. The substituent at the 4-position is an alkoxy group, which is not strongly activating or deactivating for electrophilic attack on the ring itself. Synthetic strategies to introduce electrophiles at the 4-position of a piperidine ring often involve the use of a pre-functionalized piperidine, such as a 4-piperidone (B1582916), which can then undergo nucleophilic addition followed by further transformations.

Ring-Opening and Fragmentation Reactions of the Piperidine Core (e.g., Grob fragmentation)

The piperidine ring is generally stable and does not readily undergo ring-opening reactions under normal conditions. However, under specific circumstances, fragmentation reactions can be induced. The Grob fragmentation is a specific type of elimination reaction that can lead to the cleavage of a carbon-carbon bond within a ring system. wikipedia.org

For a Grob-type fragmentation to occur in a derivative of this compound, specific functionalization would be required. The general requirements for a Grob fragmentation are the presence of an electrofuge (a group that departs without its bonding electrons) and a nucleofuge (a leaving group that departs with its bonding electrons) in a 1,3-relationship, with a suitable electron-donating atom (like nitrogen) to facilitate the fragmentation. wikiwand.com

A hypothetical scenario for a Grob fragmentation involving a derivative of this compound is illustrated below. If the oxygen of the 4-hydroxy group in a related 4-hydroxypiperidine (B117109) is converted into a good leaving group (e.g., a tosylate), and an electrofugal group is present on a carbon atom in a 1,3-relationship, the lone pair on the nitrogen can initiate a concerted fragmentation. This would result in the formation of an iminium ion, an alkene, and the departure of the leaving group.

While there are no specific examples in the literature of Grob fragmentation of this compound itself, the fragmentation of related 4-hydroxypiperidine derivatives has been reported. nih.gov For example, the oxidation of 3-hydroxypiperidines can lead to an oxidative Grob fragmentation. nih.gov

Hypothetical Grob Fragmentation of a 4-Substituted Piperidine Derivative

| Reactant | Conditions | Products |

| 1-Alkyl-4-tosyloxypiperidine with an electrofuge at the 2-position | Base | Ring-opened product containing an imine and an alkene |

Catalytic Reactions Involving this compound as a Substrate

Piperidines can serve as substrates in various catalytic reactions. One of the most common is catalytic dehydrogenation to form the corresponding pyridine (B92270) derivative. This reaction is typically carried out at elevated temperatures in the gas phase over a metal catalyst, such as platinum or palladium supported on silica (B1680970) gel. google.com Another catalytic system for this transformation uses copper, nickel, and chromium on silicon dioxide. google.com The dehydrogenation of piperidine to pyridine has also been studied over molybdenum-based catalysts. utwente.nl

Conversely, the reverse reaction, the hydrogenation of pyridines to piperidines, is also a significant catalytic process. cdnsciencepub.comnih.gov Rhodium on carbon has been shown to be an effective catalyst for the electrocatalytic hydrogenation of pyridine to piperidine under mild conditions. nih.gov

In addition to dehydrogenation, catalytic oxidation of piperidines can lead to the formation of various products. For instance, manganese-catalyzed oxidation can be used for the enantioselective synthesis of chiral piperidines through site-selective C(sp3)-H bond oxidation. chemrxiv.org This type of reaction typically leads to the formation of N,O-acetal products.

The table below provides a summary of potential catalytic reactions with this compound as a substrate, based on known reactions of similar piperidine derivatives.

| Reaction Type | Catalyst | Potential Product |

| Dehydrogenation | Pt/SiO2 or Pd/SiO2 | 4-(2-Ethoxyethoxy)pyridine |

| Hydrogenation (of the corresponding pyridine) | Rh/C | This compound |

| C-H Oxidation | Manganese complex | N,O-acetal of this compound |

Strategic Applications of 4 2 Ethoxyethoxy Piperidine in Chemical Synthesis

Scaffold Component in the Construction of Complex Organic Molecules

The structural framework of 4-(2-Ethoxyethoxy)piperidine makes it an ideal scaffold for the assembly of complex organic molecules. The piperidine (B6355638) ring provides a rigid, three-dimensional core that can be further functionalized, while the ethoxyethoxy side chain offers a point of attachment for various substituents, influencing properties like solubility and bioavailability.

Furthermore, the piperidine scaffold is central to the design of antagonists for various receptors. For instance, in the development of T-type calcium channel antagonists, structural modifications of piperidine leads have yielded potent and selective compounds. nih.gov The incorporation of the this compound unit can be a strategic decision to optimize the pharmacokinetic profile of a drug candidate.

The versatility of the piperidine scaffold is also evident in its use for creating spiro-heterocycles, which are valuable skeletons for drug discovery. soton.ac.uk The synthesis of a l-oxa-8-azaspiro[4.5]decan-4-one skeleton, a potential tachykinin receptor antagonist, involves the addition of a protected cyanohydrin to a substituted piperidone. soton.ac.uk Utilizing a derivative of this compound in such a reaction would introduce the flexible ether chain into the final spirocyclic structure, potentially enhancing its biological activity.

Precursor for the Synthesis of Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of a wide array of more complex heterocyclic systems. The nitrogen atom of the piperidine ring can readily participate in various cyclization and condensation reactions, leading to the formation of fused or spirocyclic heterocyclic structures.

A significant application lies in the synthesis of quinazoline (B50416) derivatives. For example, the reaction of this compound with 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) in n-butanol yields 4-amino-6,7-dimethoxy-2-[4-(2-ethoxyethoxy)piperidino]quinazoline. prepchem.com Similarly, it can be reacted with 4-amino-2,6-dichloro-7,8-dimethoxyquinazoline to produce 2-[4-(2-Ethoxyethoxy)piperidin-1-yl]-4-amino-6-chloro-7,8-dimethoxyquinazoline. prepchem.com These reactions highlight the role of the piperidine's secondary amine in nucleophilic substitution reactions to build larger, more complex heterocyclic systems which are often investigated for their pharmacological properties.

The synthesis of polycyclic heteroaromatic compounds, including heterocyclic nanographenes, represents another area where piperidine derivatives are employed. acs.org While direct examples involving this compound are not explicitly detailed, the general strategies for constructing these complex systems often involve the annulation of heterocyclic rings. The reactivity of the piperidine nitrogen makes it a suitable candidate for incorporation into such synthetic routes.

The generation of various substituted piperidines through methods like hydrogenation of pyridines, cyclization of alkenes and dienes, and other cyclization reactions provides a toolbox for synthetic chemists. nih.govorganic-chemistry.org this compound itself can be synthesized and then utilized as a precursor for further chemical transformations, leading to a diverse range of heterocyclic structures.

Role in the Design and Synthesis of Advanced Functional Materials

The unique structural features of this compound also lend themselves to the development of advanced functional materials. The combination of the polar ether chain and the basic piperidine ring can impart specific properties to polymers and other materials, such as improved solubility, ion conductivity, and self-assembly characteristics.

In the field of organic electronics, derivatives of piperidine have been incorporated into the synthesis of regioisomerically pure perylenebisimide NIR (Near-Infrared) dyes. researchgate.net These dyes have potential applications in organic photovoltaics. The substitution of a piperidine moiety onto the perylene (B46583) core can significantly alter the electronic properties of the material, leading to a bathochromic shift in the absorption spectrum. researchgate.net The flexible ethoxyethoxy group of this compound could further influence the solid-state packing and thin-film morphology of such materials, which are critical factors for device performance.

Furthermore, the principles of self-assembly are being explored using sequence-controlled oligomers. umich.edu While not a direct example, the synthesis of oligo(peptoids) utilizes primary amines like 2-(2-ethoxyethoxy)ethylamine. This highlights the utility of the ethoxyethoxy motif in creating information-bearing oligomers capable of sequence-directed dynamic covalent self-assembly. umich.edu Incorporating a this compound-derived monomer into such systems could introduce conformational constraints and specific recognition sites, leading to novel supramolecular architectures.

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. frontiersin.orgscispace.comcam.ac.uk The goal of DOS is to explore a wide range of chemical space by varying not only the substituents but also the core scaffold and stereochemistry of the molecules. scispace.com this compound, with its functionalizable piperidine ring and flexible side chain, is an excellent building block for DOS.

The piperidine scaffold itself is a frequent target in DOS programs due to its prevalence in bioactive molecules. nih.gov Strategies have been developed for the synthesis of all possible stereoisomers of 2,4,6-trisubstituted piperidines, demonstrating the commitment to achieving stereochemical diversity. nih.gov The ethoxyethoxy group at the 4-position of the piperidine ring can be maintained throughout a synthetic sequence, providing a constant feature while other positions on the ring are diversified. This allows for the systematic exploration of how this particular substituent influences biological activity across a library of related compounds.

The "build/couple/pair" strategy is a common approach in DOS, where simple building blocks are combined to create more complex and diverse scaffolds. frontiersin.org this compound can be utilized in the "build" phase to construct a key intermediate. In the subsequent "couple" and "pair" phases, this intermediate can be reacted with a variety of other building blocks and subjected to different cyclization conditions to generate a library of skeletally diverse molecules. nih.gov

Structure Activity Relationship Sar Principles Derived from 4 Substituted Piperidine Ethers

Molecular Recognition and Ligand-Target Interactions in Related Systems

The interaction between a ligand and its biological target is a highly specific process governed by a variety of non-covalent forces. For 4-substituted piperidine (B6355638) ethers, molecular recognition is primarily achieved through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

The protonated nitrogen atom within the piperidine ring is a key anchor for binding to many receptors. Molecular docking studies of 4-oxypiperidine ethers at the human histamine (B1213489) H₃ (hH₃) receptor have revealed that this protonated amine forms a crucial salt bridge with an aspartate residue (Asp114). nih.gov This electrostatic interaction is often a primary determinant of binding affinity. Furthermore, the same protonated nitrogen can engage in cation-π interactions with aromatic residues such as tyrosine and phenylalanine in the binding pocket. nih.gov

The ether oxygen atom in the 4-substituent also plays a significant role in ligand binding. In studies of hH₃ receptor antagonists, this oxygen atom has been shown to form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115). nih.gov This interaction helps to properly orient the ligand within the binding site. The presence of the ethoxyethoxy group in 4-(2-ethoxyethoxy)piperidine provides two ether oxygens, potentially increasing the opportunities for hydrogen bonding within a receptor's binding pocket.

The terminal group of the ether substituent contributes significantly to binding, often through hydrophobic and π-π stacking interactions. For instance, in a series of hH₃ receptor ligands, an aromatic benzyl (B1604629) or benzofuranyl moiety at the end of the ether chain engages in π-π stacking interactions with tryptophan and tyrosine residues. nih.gov While this compound lacks a terminal aromatic ring, the ethyl group at the end of the ethoxyethoxy chain can still participate in favorable hydrophobic interactions within a nonpolar region of a binding site.

A summary of key interactions observed in related 4-substituted piperidine ether systems is presented in Table 1.

| Interaction Type | Ligand Moiety | Receptor Residue Example | Reference |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (e.g., Asp114) | nih.gov |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Tyrosine, Phenylalanine | nih.gov |

| Hydrogen Bond | Ether Oxygen | Tyrosine (e.g., Tyr115) | nih.gov |

| π-π Stacking | Terminal Aromatic Group | Tryptophan, Tyrosine | nih.gov |

| Hydrophobic Interaction | Terminal Alkyl/Aryl Group | Lipophilic Pocket | researchgate.net |

Impact of Ethoxyethoxy Chain Length and Branching on Molecular Conformation and Binding Site Occupancy

The length and flexibility of the ether chain at the 4-position of the piperidine ring are critical factors that influence a compound's conformational profile and its ability to occupy the binding site of a target receptor. The ethoxyethoxy chain of this compound provides a degree of flexibility and length that can be compared to simpler alkyl chains in other systems to infer its potential behavior.

Studies on a series of dual histamine H₃ and sigma-1 receptor ligands have shown that extending the length of an alkyl chain linker can have a notable effect on binding affinity. For biphenyl (B1667301) analogues in this series, increasing the linker length led to a decrease in affinity for the H₃ receptor. acs.orgnih.gov This suggests that there is an optimal length for the substituent chain to effectively bridge interactions within the binding site, and exceeding this length can introduce unfavorable steric clashes or entropic penalties.

Conversely, in a series of 4-substituted piperidine and piperazine (B1678402) compounds targeting opioid receptors, modifying the length and flexibility of the side chain at the 4-position led to a significant improvement in binding affinity at both the mu and delta opioid receptors. nih.gov This highlights that the impact of chain length is highly dependent on the specific topology of the target's binding pocket.

The ethoxyethoxy group in this compound introduces additional conformational flexibility due to the presence of multiple rotatable single bonds. This flexibility can be advantageous, allowing the ligand to adopt a conformation that is complementary to the binding site. However, excessive flexibility can also be detrimental, leading to a significant entropic cost upon binding, which can decrease affinity. The presence of the ether oxygens can also influence the chain's conformation through intramolecular interactions and interactions with the solvent.

The impact of chain length on binding affinity for some piperidine derivatives is illustrated in the table below.

| Compound Series | Receptor Target | Effect of Increased Chain Length | Reference |

| Biphenyl Analogs | Histamine H₃ Receptor | Decreased Affinity | acs.orgnih.gov |

| Tetrahydroquinoline-based Piperidines | Opioid Receptors | Improved Affinity | nih.gov |

| MDL 100907 Derivatives | 5-HT₂A Receptor | Loss of Affinity (shortening chain) | uni-mainz.de |

Influence of Piperidine Ring Stereochemistry on Molecular Function

The stereochemistry of substituents on the piperidine ring can have a profound impact on the biological activity of a molecule. Even subtle changes in the three-dimensional arrangement of atoms can alter how a ligand fits into a binding site, potentially converting an agonist into an antagonist or significantly affecting binding potency.

In a study of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the stereochemistry of the methyl groups on the piperidine ring was found to be a critical determinant of their activity at opioid receptors. All of the studied N-substituted derivatives with this specific trans-dimethyl configuration acted as opioid receptor antagonists. acs.org This demonstrates that the fixed spatial orientation of the substituents locks the molecule into a conformation that is recognized by the receptor in a manner that blocks its activation.

Furthermore, the introduction of a methyl group at the 3-position of the piperazine ring in a related series of compounds was not essential for obtaining pure opioid antagonists, but its presence did increase the antagonist potency. acs.org This indicates that while the core antagonistic activity may be conferred by other parts of the molecule, the stereochemical arrangement of even small substituents on the heterocyclic ring can fine-tune the potency of the interaction.

For this compound, while the 4-position itself is not a chiral center when unsubstituted at other ring positions, the introduction of substituents on the piperidine ring would create stereoisomers. Based on the principles observed in related systems, it is highly probable that the relative orientation of the ethoxyethoxy group (axial vs. equatorial) and the stereochemistry of any other substituents would significantly influence the compound's biological activity. The conformational preference of the ethoxyethoxy group will also be influenced by the stereochemistry of other ring substituents.

The table below summarizes the influence of stereochemistry in a related piperidine series.

| Compound Class | Key Stereochemical Feature | Observed Functional Outcome | Reference |

| N-substituted 4-(3-hydroxyphenyl)piperidines | trans-3,4-dimethyl substitution | Pure opioid receptor antagonism | acs.org |

| N-substituted 4-(3-hydroxyphenyl)piperazines | Presence of a 3-methyl group | Increased antagonist potency | acs.org |

Emerging Research Avenues and Future Outlook for 4 2 Ethoxyethoxy Piperidine Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is an area of intense research, with a growing emphasis on environmentally friendly methods. nih.govfigshare.com Traditional approaches often involve multiple steps and the use of hazardous reagents. figshare.com Current research is focused on developing "green" synthetic routes that are more efficient and utilize less toxic substances.

One promising area is the use of bio-renewable starting materials. For instance, researchers have developed a method for producing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, showcasing the potential for creating piperidine rings from sustainable sources. rsc.org Another green approach involves water-mediated intramolecular cyclization, which has been used to synthesize a range of substituted piperidinols. nih.gov These methods, while not yet applied directly to 4-(2-ethoxyethoxy)piperidine, lay the groundwork for future sustainable syntheses of this and related compounds.

The principles of green chemistry, such as atom economy and the use of safer solvents, are being increasingly applied to piperidine synthesis. nih.gov For example, efficient, green approaches to N-substituted piperidones have been developed, which offer significant advantages over classical methods like the Dieckmann condensation. figshare.com The development of such methodologies for this compound would represent a significant step forward in its sustainable production.

Exploration of Novel Catalytic Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic transformations for piperidine derivatives is an active area of research. mdpi.com Gold-catalyzed reactions, for instance, have shown utility in the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes presents another avenue for creating the piperidine ring, though it can sometimes be accompanied by side reactions. mdpi.com

Recent breakthroughs include a two-step method combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This approach dramatically simplifies the synthesis of complex piperidines by reducing the number of steps and avoiding the need for expensive precious metal catalysts like palladium. news-medical.net The application of such innovative catalytic systems to the synthesis and functionalization of this compound could unlock new chemical space and facilitate the creation of novel derivatives with unique properties.

Furthermore, the use of borenium catalysis for the hydrogenation of substituted pyridines offers a metal-free alternative for producing piperidines. mdpi.com Iron-catalyzed reductive amination of ϖ-amino fatty acids also provides an efficient route to various N-heterocycles, including piperidines. mdpi.com Exploring the applicability of these and other emerging catalytic methods to this compound is a key area for future research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of efficiency, safety, and scalability. The integration of these technologies into the synthesis of piperidine derivatives is a growing trend. nih.gov For example, the use of a microfluidic electrolysis cell for the anodic methoxylation of N-formylpiperidine demonstrates the potential of flow electrosynthesis in preparing key piperidine intermediates. nih.gov

Automated synthesis platforms are also being utilized for the production of complex molecules containing the piperidine moiety. researchgate.netbiotage.com These systems enable the rapid and efficient synthesis of libraries of compounds for screening and optimization. biotage.com For instance, the fully automated microwave-assisted solid-phase synthesis of cyclic peptides containing piperidine analogues highlights the power of automation in complex peptide synthesis. biotage.com The application of flow chemistry and automated synthesis to the production of this compound and its derivatives could significantly accelerate research and development in this area. nih.gov

Advanced Computational Studies for De Novo Design

Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and materials science. researchgate.netacs.org De novo design, which involves the computational generation of novel molecules with desired properties, is a particularly exciting area. frontiersin.orgnih.gov These methods can be used to design new piperidine-containing compounds with specific biological activities or material properties. acs.org

Molecular docking and structure-activity relationship (SAR) studies are also crucial for understanding how modifications to the this compound structure affect its properties. By combining computational design with experimental synthesis and testing, researchers can more efficiently explore the chemical space around this versatile building block and identify new compounds with enhanced performance.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Piperidine) | 10–15 mol% | ↑ Yield by 20% |

| Reaction Temperature | 60–80°C | Minimizes side products |

| Solvent | Dichloromethane/DMF | ↑ Reaction rate |

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirms ether (C-O-C stretch at 1100–1250 cm⁻¹) and piperidine ring (N-H bend at 1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₉NO₂ at m/z 174.149) .

- HPLC-PDA : Assesses purity (>99%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory data regarding the reactivity of ethoxyethoxy substituents in piperidine derivatives?

Methodological Answer:

Contradictions in reactivity (e.g., unexpected regioselectivity or stability issues) require:

- Comparative Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution and steric effects of the ethoxyethoxy group .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace substituent behavior under varying conditions .

- Cross-Validation : Reproduce conflicting studies with standardized protocols (e.g., fixed catalyst loading, solvent ratios) .

Advanced: What strategies improve the regioselectivity in functionalizing this compound?

Methodological Answer:

To enhance regioselectivity during derivatization:

- Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic attacks to specific positions .

- Metal Catalysis : Use Pd or Cu catalysts for C-H activation at the 3-position of the piperidine ring .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor axial over equatorial substitution due to reduced solvation .

- Temperature Gradients : Lower temperatures (0–25°C) stabilize transition states for selective bond formation .

Application: How is this compound utilized in drug discovery pipelines?

Methodological Answer:

This compound serves as:

- Pharmacophore Scaffold : Modulates bioavailability in CNS-targeting drugs due to its lipophilic ethoxyethoxy chain and hydrogen-bonding capacity .

- Intermediate for Antipsychotics : Functionalized piperidines are precursors to dopamine D2 receptor antagonists (e.g., risperidone analogs) .

- Prodrug Design : The ethoxyethoxy group enhances solubility for prodrug activation in vivo .

Q. Table 2: Key Applications in Drug Development

| Application | Target Class | Example Molecule | Reference |

|---|---|---|---|

| Antipsychotics | Dopamine receptors | Risperidone intermediates | |

| Analgesics | Opioid receptors | Piperidine-based agonists |

Advanced: What safety and handling protocols are critical for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% acetic acid .

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.